molecular formula C15H24 B1239956 beta-Curcumene

beta-Curcumene

Cat. No.: B1239956
M. Wt: 204.35 g/mol
InChI Key: JXZQZARENYGJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-curcumene is a sesquiterpene that is alpha-curcumene in which the p-tolyl group has been reduced to a 4-methylcyclohexa-1,4-dien-1-yl group. It is a sesquiterpene and a cyclohexadiene.

Scientific Research Applications

  • Chemical Analysis and Quality Control : β-Curcumene has been identified as a significant compound in the chemical analysis of Curcuma species. For example, Qin et al. (2007) utilized pressurized liquid extraction and gas chromatography-mass spectrometry for the quantitative determination of eight compounds, including β-curcumene, in Curcuma longa, which is used in traditional Chinese medicine (Qin et al., 2007). Additionally, studies have focused on identifying and profiling the volatile compounds of Curcuma species, with β-curcumene being one of the key components identified (De et al., 2019).

  • Pharmacological Properties : Shirsat et al. (2022) reviewed the use of Curcuma aromatica in traditional medicine, noting the presence of β-curcumene among other bioactive compounds. These components are linked to a range of activities, including anti-inflammatory, anti-tumor, and antimicrobial properties (Shirsat et al., 2022).

  • Biocidal and Insecticidal Activities : β-Curcumene has been identified as having potential in the development of eco-friendly insecticides and larvicides. AlShebly et al. (2017) found that ar-curcumene from Hedychium larsenii essential oil showed high toxicity against mosquito larvae and was effective as an oviposition deterrent, suggesting its role in vector control (AlShebly et al., 2017).

  • Synthesis and Structural Analysis : Research has also focused on the synthesis and structural analysis of β-curcumene and related compounds. For instance, Braun and Spitzner (2006) synthesized (Z/E)-β-curcumen-12-ol starting from α-curcumene, a process which contributed to identifying the natural occurrence of these compounds in Santalum species (Braun & Spitzner, 2006).

  • Enzyme Activity and Biosynthesis : The role of β-curcumene in enzyme activity and biosynthesis has been explored. Sato et al. (2013) identified a novel enzyme from Bacillus clausii that catalyzes the conversion of geranylfarnesyl diphosphate into β-curcumene, highlighting a new family of terpene synthases (Sato et al., 2013).

Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

1-methyl-4-(6-methylhept-5-en-2-yl)cyclohexa-1,4-diene

InChI

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,11,14H,5,7,9-10H2,1-4H3

InChI Key

JXZQZARENYGJMK-UHFFFAOYSA-N

SMILES

CC1=CCC(=CC1)C(C)CCC=C(C)C

Canonical SMILES

CC1=CCC(=CC1)C(C)CCC=C(C)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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